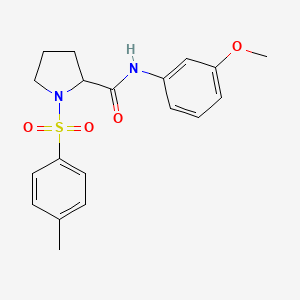

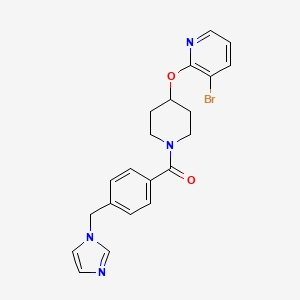

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

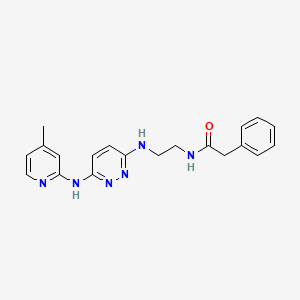

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (MTOB) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields. MTOB is a heterocyclic compound that contains two oxadiazole rings linked by a bridge. The compound has been synthesized using various methods and has shown promising results in scientific research. In

Scientific Research Applications

Antiproliferative Activities and Microtubule Disruption

Research on analogs of 1,3,4-oxadiazoline, which are structurally related to 3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole, has demonstrated potent antiproliferative activities against various cancer cell lines. These compounds, including 2-(3',4',5'-trimethoxyphenyl)-5-(3''-methoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline, disrupt microtubules, a key component in cell division, thereby arresting mitotic processes in cancer cells (Lee et al., 2010).

Corrosion Inhibition

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, closely related to the compound , has been studied as a corrosion inhibitor for mild steel in sulfuric acid media. This research suggests the potential for 3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in similar applications. The inhibition is attributed to the adsorption of oxadiazole molecules on the metal surface, with studies showing high efficiency in preventing corrosion (Bouklah et al., 2006).

Photoinduced Electron Transfer

The photochemistry of certain 1,2,4-oxadiazoles, which share a core structure with the compound of interest, has been explored, particularly in the context of photoinduced electron transfer. This research offers insights into the potential applications of 3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in photochemical processes, which could be relevant in areas like photodynamic therapy or photochemical synthesis (Buscemi et al., 1999).

Liquid Crystal Research

Studies on 1,3,4-oxadiazoles in liquid-crystalline materials suggest potential applications for the compound in the field of optoelectronics, such as in the development of OLEDs (Organic Light Emitting Diodes). These compounds' orientational properties within liquid-crystalline materials could be leveraged to enhance the performance of electronic displays or lighting systems (Wolarz et al., 2007).

Antimicrobial Properties

Research on 1,3,4-oxadiazole derivatives, similar to 3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole, has shown promising antimicrobial properties. This indicates potential applications of the compound as an antimicrobial agent, possibly in the development of new pharmaceuticals or as a preservative in various industries (Krishna et al., 2015).

properties

IUPAC Name |

3-(4-methoxyphenyl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6/c1-25-13-7-5-11(6-8-13)17-21-19(29-23-17)20-22-18(24-30-20)12-9-14(26-2)16(28-4)15(10-12)27-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAOVIRJTLBXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)